molecular formula C6H10N2O2 B105505 5-Propylimidazolidine-2,4-dione CAS No. 18227-41-3

5-Propylimidazolidine-2,4-dione

Cat. No.: B105505
CAS No.: 18227-41-3
M. Wt: 142.16 g/mol
InChI Key: BIFASJFFCIDWDC-UHFFFAOYSA-N
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Description

5-Propylimidazolidine-2,4-dione is a chemical compound with the molecular formula C7H12N2O2. It is a derivative of imidazolidine-2,4-dione, which is a five-membered cyclic ureide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of 5-Propylimidazolidine-2,4-dione are currently unknown. The compound is a specialty product for proteomics research

Mode of Action

As a specialty product for proteomics research

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways, but the specifics of these effects and their downstream consequences require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylimidazolidine-2,4-dione typically involves the reaction of propylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions often include:

    Temperature: Room temperature to 80°C

    Solvent: Water or ethanol

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Propylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different biological and chemical properties.

Scientific Research Applications

5-Propylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticonvulsant and antiarrhythmic properties.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-propylimidazolidine-2,4-dione
  • 5-Ethyl-5-propylimidazolidine-2,4-dione
  • 5-Butyl-5-propylimidazolidine-2,4-dione

Uniqueness

5-Propylimidazolidine-2,4-dione is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-propylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-2-3-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFASJFFCIDWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340805, DTXSID101293520
Record name 5-Propylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-5-Propyl-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110072-98-5, 18227-41-3
Record name (+)-5-Propyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110072-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18227-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Propylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-5-Propyl-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Propyl-2,4-imidazolidinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Propylimidazolidine-2,4-dione
5-Propylimidazolidine-2,4-dione
5-Propylimidazolidine-2,4-dione
5-Propylimidazolidine-2,4-dione
5-Propylimidazolidine-2,4-dione
5-Propylimidazolidine-2,4-dione

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